Target Compound Exhibits <50% Inhibition vs. 67% for the 3-Phenyl Analog at DENV-2 NS2B-NS3 Protease
In a comparative enzyme inhibition assay against DENV-2 NS2B-NS3 protease, (3R,7aS)-3-(4-chlorophenyl)-2-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]-imidazol-1-one (the target compound) inhibited the protease activity below 50% at the tested concentration, whereas the direct analog (3R,7aS)-2-(4-nitrophenyl)-3-phenylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one achieved 67% inhibition under the same conditions. This represents a >17 percentage-point reduction and a categorical shift from 'majority inhibition' to 'less than half inhibition', driven solely by the 4-chloro substituent on the C-3 phenyl ring .
| Evidence Dimension | Percent inhibition of DENV-2 NS2B-NS3 protease at a single concentration (likely 50 μM based on FRET assay protocol) |
|---|---|
| Target Compound Data | Below 50% inhibition |
| Comparator Or Baseline | (3R,7aS)-2-(4-nitrophenyl)-3-phenylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one: 67% inhibition |
| Quantified Difference | >17 percentage-point reduction; categorical shift from majority inhibition to <50% |
| Conditions | In vitro NS2B-NS3 protease inhibition assay using DENV-2 protease; FRET-based readout (Klein protocol) |
Why This Matters
This quantitative difference qualifies the target compound as a low-activity control or SAR probe, enabling medicinal chemists to map the detrimental effect of 4-chloro substitution—directly actionable for campaigns seeking to avoid potency cliffs.
- [1] BRENDA Enzyme Database. Literature summary for EC 3.4.21.91 extracted from Weng et al. (2017): Percent inhibition data for multiple hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one derivatives against dengue virus type 2 NS2B-NS3 protease. View Source
